molecular formula C18H21N3O2 B5643519 N-cyclohexyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-cyclohexyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5643519
M. Wt: 311.4 g/mol
InChI Key: NVUPFWFNAHRTRA-UHFFFAOYSA-N
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Description

  • N-cyclohexyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a chemical compound of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

  • A related study by Galeazzi et al. (1996) explored the synthesis of related compounds through oxidative cyclization using Mn(OAc)3 and Cu(OAc)2 in acetic acid, highlighting the regioselective nature of this synthesis method (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been characterized using various techniques like FTIR, NMR, and X-ray diffraction. For instance, Nayak et al. (2014) used these methods to determine the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a compound with structural similarities (Nayak et al., 2014).

Chemical Reactions and Properties

  • Research by Dyachenko et al. (2004) on cyclohexylidene(cyano)acetamides provides insights into the chemical reactions and properties of structurally related compounds (Dyachenko, Dyachenko, & Chernega, 2004).

Physical Properties Analysis

  • The physical properties of similar compounds, such as solubility and crystallization behavior, can be inferred from studies like those conducted on related pyridazinone and pyridine derivatives, which offer valuable information on these aspects (Ibrahim & Behbehani, 2014).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be understood from studies like those by Hudkins et al. (2011), which investigated pyridazin-3-one derivatives and provided insights into their chemical behavior (Hudkins et al., 2011).

properties

IUPAC Name

N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(19-15-9-5-2-6-10-15)13-21-18(23)12-11-16(20-21)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUPFWFNAHRTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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